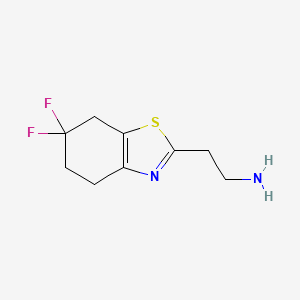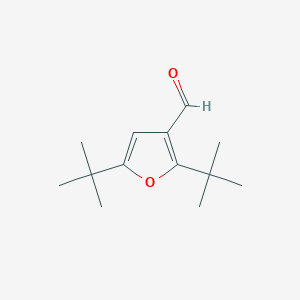
2,5-Di-tert-butylfuran-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Di-tert-butylfuran-3-carbaldehyde is an organic compound with the molecular formula C₁₃H₂₀O₂ It is a derivative of furan, a heterocyclic organic compound, and features two tert-butyl groups attached to the furan ring at the 2 and 5 positions, with an aldehyde group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butylfuran-3-carbaldehyde typically involves the reaction of furan derivatives with tert-butyl substituents. One common method includes the use of tert-butyl lithium as a reagent to introduce the tert-butyl groups into the furan ring. The aldehyde group can then be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.
化学反应分析
Types of Reactions
2,5-Di-tert-butylfuran-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the tert-butyl groups can influence the reactivity and selectivity of the reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 2,5-Di-tert-butylfuran-3-carboxylic acid.
Reduction: 2,5-Di-tert-butylfuran-3-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学研究应用
2,5-Di-tert-butylfuran-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Its derivatives may be studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism by which 2,5-Di-tert-butylfuran-3-carbaldehyde exerts its effects depends on the specific application and reaction it is involved in. Generally, the aldehyde group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. The tert-butyl groups can provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
2,5-Di-tert-butylfuran: Lacks the aldehyde group, making it less reactive in certain types of reactions.
2,5-Di-tert-butylbenzaldehyde: Features a benzene ring instead of a furan ring, leading to different reactivity and applications.
2,5-Di-tert-butylfuran-3-carboxylic acid: The oxidized form of 2,5-Di-tert-butylfuran-3-carbaldehyde.
Uniqueness
This compound is unique due to the presence of both tert-butyl groups and an aldehyde group on the furan ring. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various research applications.
属性
分子式 |
C13H20O2 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
2,5-ditert-butylfuran-3-carbaldehyde |
InChI |
InChI=1S/C13H20O2/c1-12(2,3)10-7-9(8-14)11(15-10)13(4,5)6/h7-8H,1-6H3 |
InChI 键 |
RFSCAFUMCJAINE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(O1)C(C)(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


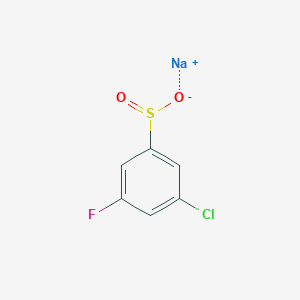

![N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide](/img/structure/B13193989.png)

![1-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13193993.png)
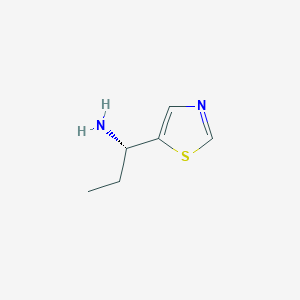
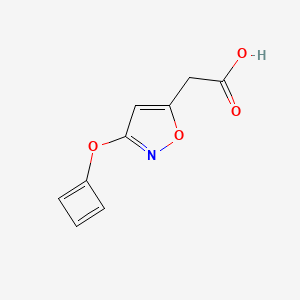
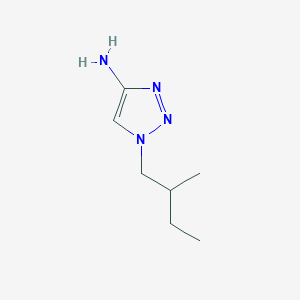
![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13194008.png)
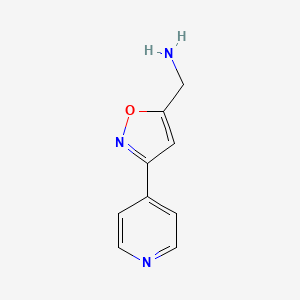
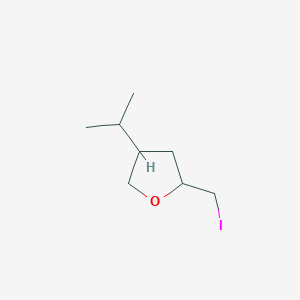

![3-[(2,5-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13194050.png)
